Recombinant Staphylococcal Protein A
Description
Discovery and Initial Characterization
The discovery of Staphylococcal Protein A emerged from systematic efforts to classify bacterial strains based on serological properties during the early 20th century. In 1940, Verwey reported a remarkable finding while working on type-specific staphylococcus antigens: a protein fraction prepared from bacterial extracts demonstrated the unusual ability to non-specifically precipitate rabbit antisera raised against different staphylococcus types. This unexpected cross-reactivity suggested the presence of a unique bacterial component with broad immunological activity, though its true nature remained obscured by the analytical limitations of the era.
The characterization process faced significant challenges due to the primitive state of protein analysis techniques available in the 1940s. Verwey's initial observations, while groundbreaking, lacked the sophisticated analytical tools necessary to properly identify and characterize the active component. The protein fraction exhibited remarkable stability and maintained its precipitating activity across diverse serum samples, indicating an inherent structural robustness that would later prove essential for its biotechnological applications.
Building upon Verwey's foundational work, Klaus Jensen at the University of Copenhagen conducted more comprehensive investigations in 1958. Jensen confirmed the earlier findings and expanded the scope of analysis by demonstrating that both rabbit pre-immunization sera and normal human sera bound to the active component in the staphylococcus extract. This broader reactivity profile suggested that the bacterial component interacted with fundamental immunological structures present across mammalian species. Jensen designated this component "Antigen A" based on its presence in fraction A of the bacterial extract, though he incorrectly classified it as a polysaccharide due to the limitations of contemporary analytical methods.
The misclassification of Staphylococcal Protein A as a polysaccharide represented a significant scientific error that persisted for several years. This mistake arose from faulty biochemical tests that were standard practice during the late 1950s, highlighting the rapid evolution of analytical chemistry during this period. The error had profound implications for understanding the molecular basis of the observed immunological activity and delayed proper characterization of the protein's structure and function.
Evolution from Native to Recombinant Forms
The transition from native Staphylococcal Protein A to recombinant forms marked a pivotal moment in biotechnology history, fundamentally transforming both the accessibility and applications of this important protein. The development of recombinant expression systems addressed critical limitations associated with native protein isolation, including yield variability, purity concerns, and scalability constraints that hindered large-scale commercial applications.
In 1962, Torvald Löfkvist and John Sjöquist from the University of Umeå in Sweden corrected Jensen's misclassification and definitively established that Antigen A was actually a surface protein located on the bacterial cell wall of certain Staphylococcus aureus strains. This crucial correction opened new avenues for understanding the protein's biological function and laid the groundwork for future recombinant expression efforts. The Bergen group from Norway subsequently coined the term "Protein A" in recognition of its protein nature and origin from Jensen's antigen fraction.
The breakthrough understanding of Protein A's binding mechanism came in 1966 when Arne Forsgren and John Sjöquist published results demonstrating that Protein A bound specifically to the Fragment crystallizable region of Immunoglobulin G. This interaction was characterized as a pseudo-immune reaction, sparking extensive research into the protein's structure, function, and potential applications. The discovery of specific Immunoglobulin G binding provided the theoretical foundation for developing Protein A as an affinity purification tool.
The first commercial recombinant Protein A emerged in 1985 when Repligen Corporation successfully isolated the gene encoding Protein A from Staphylococcus aureus and transferred it to Escherichia coli for heterologous production. This achievement represented a major milestone in recombinant protein technology, demonstrating the feasibility of producing complex bacterial proteins in alternative host systems. The recombinant approach offered numerous advantages over native protein isolation, including consistent quality, scalable production, and elimination of potential contamination from pathogenic Staphylococcus aureus cultures.
The development of recombinant expression systems enabled extensive protein engineering efforts aimed at optimizing Protein A's performance characteristics. Researchers systematically modified individual binding domains to enhance stability, binding affinity, and purification efficiency. These engineering efforts produced specialized variants with improved properties for specific applications, including enhanced resistance to alkaline conditions commonly used in industrial purification processes.
Historical Timeline of Research Milestones
The historical development of Staphylococcal Protein A research can be organized into distinct phases, each characterized by significant technological advances and conceptual breakthroughs that expanded understanding of the protein's structure, function, and applications.
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1940 | Initial Discovery | Verwey | First report of protein fraction with cross-reactive immunological properties |
| 1958 | Expanded Characterization | Jensen | Demonstration of broad mammalian serum reactivity, designation as "Antigen A" |
| 1962 | Protein Identity Established | Löfkvist and Sjöquist | Correction of polysaccharide misclassification, confirmation as bacterial surface protein |
| 1964 | Nomenclature Standardization | Bergen Group | Official designation as "Protein A" |
| 1966 | Binding Mechanism Elucidated | Forsgren and Sjöquist | Discovery of specific Fragment crystallizable region binding |
| 1985 | First Recombinant Production | Repligen Corporation | Commercial production using Escherichia coli expression system |
The period from 1940 to 1966 constituted the foundational discovery phase, characterized by progressive refinement of understanding regarding Protein A's identity and binding properties. This era relied heavily on traditional biochemical techniques and serological assays, which, while limited by contemporary standards, provided essential insights into the protein's unique immunological characteristics. The work during this period established the conceptual framework for all subsequent research and applications.
The transition period from 1966 to 1985 witnessed intensive investigation of Protein A's structural organization and binding specificity. Researchers during this era employed increasingly sophisticated analytical techniques, including crystallographic studies and detailed biochemical characterization of individual binding domains. These investigations revealed that Protein A comprises five homologous Immunoglobulin G binding domains that fold into distinctive three-helix bundle structures, each capable of binding proteins from multiple mammalian species.
The modern recombinant era, beginning in 1985, transformed Protein A from a research curiosity into a commercial biotechnology platform. The successful development of recombinant expression systems enabled large-scale production and opened new possibilities for protein engineering and optimization. This period saw the emergence of specialized Protein A variants designed for specific industrial applications, including enhanced alkaline stability for harsh purification conditions and modified binding specificities for different antibody subclasses.
Contemporary research efforts focus on further optimization of recombinant Protein A systems, including the development of minimized binding domains that retain full biological activity while offering advantages for synthetic chemistry applications. These efforts represent the culmination of decades of fundamental research and demonstrate the continuing evolution of this important biotechnological tool.
| Research Phase | Time Period | Key Characteristics | Major Outcomes |
|---|---|---|---|
| Discovery Phase | 1940-1966 | Traditional biochemical analysis, serological characterization | Protein identification, binding mechanism elucidation |
| Structural Analysis Phase | 1966-1985 | Advanced analytical techniques, domain characterization | Detailed structural understanding, binding specificity determination |
| Recombinant Development Phase | 1985-Present | Molecular biology techniques, protein engineering | Commercial production systems, optimized variants |
The historical development of Staphylococcal Protein A research exemplifies the progressive nature of scientific discovery, where each breakthrough builds upon previous findings to create increasingly sophisticated understanding and applications. From Verwey's initial observations of unusual immunological activity to contemporary protein engineering efforts, this research trajectory demonstrates how fundamental scientific curiosity can ultimately yield transformative biotechnological innovations with far-reaching practical applications in research, diagnostics, and pharmaceutical manufacturing.
Properties
Key on ui aa sequence |
AQHDEAQQNA FYQVLNMPNL NADQRNGFIQ SLKDDPSQSA NVLGEAQKLN DSQAPKADAQ QNNFNKDQQS AFYEILNMPN LNEAQRNGFI QSLKDDPSQS TNVLGEAKKL NESQAPKADN NFNKEQQNAF YEILNMPNLN EEQRNGFIQS LKDDPSQSAN LLSEAKKLNE SQAPKADNKF NKEQQNAFYE ILHLPNLNEE QRNGFIQSLK DDPSQSANLL AEAKKLNDAQ APKADNKFNK EQQNAFYEIL HLPNLTEEQR NGFIQSLKDD PSVSKEILAE AKKLNDAQAP KEEDNKKPGK EDGNKPGKED GNKPGKEDNK KPGKEDGNKP GKEDNNKPGK EDGNKPGKED NNKPGKEDGN KPGKEDGNKP GKEDGNGVHV VKPGDTVNDI AKANGTTADK IAADNKLADK NMIKPGQELV VD. |
|---|---|
formulation |
SPA protein was lyophilized with no additives. |
Key on ui product background |
Protein A is a cell wall component produced by several strains of Staphylococcus aureus. The recombinant Protein A is genetically engineered protein and holds 5 IgG-binding regions of protein A. Recombinant Protein A functions basically the same as native Protein A and is perfect for purification of polyclonal or monoclonal IgG antibodies. Protein A binds to human IgG1, IgG2 and IgG4, mouse IgG2a, IgG2b and IgG3 and rat IgG2c. Protein A also binds to total IgG from rabbit, pig, dog, cat, and guinea pig. |
Key on ui product memo |
SPA Long Staphylococcal Protein-A Long Form Recombinant |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 97.0% as determined by (a) Analysis by HPLC. (b) Analysis by SDS-PAGE. |
source |
E.coli |
storage |
Lyophilized SPA although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution SPA should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Please prevent freeze-thaw cycles. |
Synonym |
Immunoglobulin G-binding protein A, IgG-binding protein A, Staphylococcal protein A, SPA. |
usage |
For Research Use Only |
Origin of Product |
United States |
Scientific Research Applications
Biotechnology Applications
1.1. Affinity Purification
rSpA is predominantly used in the purification of antibodies due to its high affinity for the Fc region of immunoglobulins. It serves as a critical component in various purification protocols:
- Affinity Chromatography : rSpA is immobilized on chromatographic columns to selectively capture antibodies from serum or cell culture supernatants.
- Immunoprecipitation : rSpA conjugated to beads allows for the isolation of proteins or complexes via specific antibody interactions.
| Application | Description |
|---|---|
| Affinity Chromatography | Purification of antibodies and tagged proteins |
| Immunoprecipitation | Isolation of proteins using specific antibodies |
1.2. Diagnostic Assays
rSpA is utilized in various immunological assays, enhancing the sensitivity and specificity of these tests:
- Enzyme-Linked Immunosorbent Assay (ELISA) : rSpA is employed as a capture agent for detecting antibodies or antigens.
- Western Blotting : It aids in the identification of specific proteins within a sample.
Therapeutic Applications
2.1. Vaccine Development
Recent studies have explored the use of rSpA in vaccine formulations against Staphylococcus aureus. For instance, a recombinant protein that includes rSpA has shown promise in eliciting immune responses that protect against bacterial infections:
- Case Study : A study demonstrated that immunization with a mutant form of rSpA led to high titers of protective antibodies, significantly reducing S. aureus bloodstream infections in animal models .
2.2. Autoimmune Disease Treatment
Research indicates that rSpA may play a role in treating autoimmune diseases by modulating immune responses:
- Mechanism : rSpA can bind to B-cells, potentially preventing their activation and subsequent autoimmune responses .
Research Findings and Insights
Recent findings highlight the multifaceted roles of rSpA in both basic research and clinical applications:
- Expression Systems : The production of rSpA has been optimized using various expression systems such as Escherichia coli and Pichia pastoris, yielding high purity and activity levels .
- Immunological Studies : Studies have shown that rSpA can induce necrosis in human leukocytes when forming immune complexes, suggesting both therapeutic potentials and risks associated with its use .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Biotechnology | Antibody purification, immunoprecipitation | High affinity for IgG; widely used in research labs |
| Diagnostics | ELISA, Western blotting | Enhances sensitivity; crucial for detecting proteins |
| Therapeutics | Vaccine development, autoimmune disease treatment | Potential protective effects against infections |
| Research | Mechanistic studies on immune response | Induces necrosis in leukocytes under certain conditions |
Comparison with Similar Compounds
Native Staphylococcal Protein A
Streptococcal Protein G
Engineered Hexameric C-Domain Ligand
- Source : Mutated C-domain of Protein A.
- Binding Specificity : Enhanced IgG Fc affinity due to hexameric structure .
- Applications : High-performance chromatography resins.
- Key Differences: Higher equilibrium binding capacity (up to 60 mg IgG/mL resin) compared to wild-type rSPA (40 mg/mL) . Linear detection range expanded by 30% in immunoassays .
Recombinant Fibronectin-Binding Protein (rFnBF)
- Source : Recombinant fragment of S. aureus fibronectin-binding protein.
- Binding Specificity : Targets fibronectin, blocking bacterial adherence to host cells .
- Applications : Prophylaxis against staphylococcal infections.
- Key Differences: Functional role in preventing abscess formation (170-fold reduction in infection risk in animal models) . No IgG-binding activity, unlike rSPA .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Performance Metrics in Antibody Purification
| Parameter | rSPA | Engineered Hexameric Ligand | Protein G | Protein A Mimetics |
|---|---|---|---|---|
| Binding Capacity (mg IgG/mL resin) | 40 | 60 | 45 | 25 |
| Purity (%) | >98 | >95 | >90 | >85 |
| Cost (USD/g) | 500 | 700 | 1,200 | 200 |
| Thermal Stability (°C) | 75 | 80 | 70 | 60 |
Preparation Methods
Genetic Engineering and Expression System Design
1.1 Gene Modification and Cloning
- The preparation of recombinant Staphylococcal Protein A often begins with gene cloning and site-directed mutagenesis to enhance protein properties such as alkali resistance, thermal stability, and IgG binding affinity.
- Partial site mutations are introduced into the B functional domain of the Protein A gene to create variants (e.g., Protein A-1 and Protein A-2) with improved characteristics. For instance, mutations such as A176V, N178H, Q184A, and others have been employed to optimize the protein sequence.
- These modified genes are synthesized and cloned into prokaryotic expression vectors such as pET30a, which facilitate high-level expression in Escherichia coli hosts, commonly BL21 (DE3) strains.
1.2 Expression Host and Induction Conditions
- The recombinant plasmids are transformed into E. coli BL21 (DE3) cells.
- Optimal expression is induced when the bacterial culture reaches an optical density (OD600) of 0.3-0.8.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added at concentrations ranging from 0.1 to 1.0 mM to induce protein expression.
- Induction is carried out for 3 to 8 hours at temperatures between 18°C and 37°C to balance between protein yield and solubility.
1.3 Alternative Expression Systems
- Yeast expression systems such as Pichia pastoris have also been employed to express Protein A as a secretory protein, which simplifies downstream purification.
- Optimization of fermentation parameters such as cell density, pH, temperature, and induction time can yield up to 8.8 g/L of Protein A in culture supernatant, accounting for around 80% of total secreted proteins.
- This secretory expression facilitates easier purification from culture media and reduces intracellular protein aggregation.
Purification Strategies
- The primary purification step usually involves Nickel (Ni) affinity chromatography due to the His-tag engineered into the recombinant Protein A.
- Binding buffers typically contain 20 mM imidazole to reduce nonspecific binding.
- Elution is performed in a stepwise manner with buffers containing 40 mM and 500 mM imidazole to selectively elute Protein A with high purity (>95%).
- This step efficiently separates the recombinant protein from host cell proteins and impurities.
2.2 Ion Exchange Chromatography
- Further purification is achieved using anion exchange chromatography.
- The mobile phase pH is maintained between 7.0 and 9.0.
- Elution is conducted by gradually increasing salt concentration to displace the bound Protein A.
- This step enhances purity and removes remaining contaminants, ensuring the high specificity and activity of the final product.
2.3 Desalting and Buffer Exchange
- For Protein A expressed in Pichia pastoris, the culture supernatant is first desalted before ion exchange chromatography.
- Buffer exchange into phosphate-buffered saline (PBS) is common to prepare samples for downstream applications or further purification steps.
Characterization and Quality Control
- Purified recombinant Protein A is analyzed by SDS-PAGE, showing a single band corresponding to the expected molecular weight, confirming purity.
- High-performance liquid chromatography (HPLC) profiles show a single peak, indicating homogeneity.
- Protein identity is verified by mass spectrometry methods such as MALDI-TOF MS and confirmed by Western blotting.
- Functional assays demonstrate strong IgG binding affinity, confirming the retention of biological activity after purification.
Summary Table of Preparation Parameters
| Step | Parameters / Conditions | Outcome / Notes |
|---|---|---|
| Gene modification | Site-directed mutagenesis on B domain (e.g., A176V, Q184A) | Enhanced stability and IgG binding |
| Expression vector | pET30a (prokaryotic), or Pichia pastoris (yeast) | High expression levels |
| Host strain | E. coli BL21 (DE3) or Pichia pastoris | Efficient recombinant protein production |
| Induction conditions | IPTG 0.1-1.0 mM, 18-37°C, 3-8 h (E. coli) | Optimized protein yield and solubility |
| Culture supernatant | Secretory expression (Pichia pastoris) | Simplified purification |
| Primary purification | Ni affinity chromatography (20 mM imidazole binding buffer, 40-500 mM imidazole elution) | >95% purity, selective binding |
| Secondary purification | Anion exchange chromatography (pH 7.0-9.0, salt gradient elution) | Further purity enhancement |
| Characterization | SDS-PAGE, HPLC, MALDI-TOF MS, Western blot | Confirm purity, identity, and functionality |
| Yield | Up to 8.8 g/L (Pichia pastoris system) | High yield suitable for industrial scale |
Research Findings and Advantages
- The recombinant Protein A prepared by these methods exhibits strong alkali resistance and thermal stability, which are critical for industrial applications such as antibody purification.
- The affinity chromatography media prepared by coupling Protein A to solid-phase carriers show high specificity and binding capacity for IgG, enabling efficient antibody purification.
- The combination of genetic engineering and optimized purification protocols results in a cost-effective, high-yield process suitable for large-scale production.
- The secretory expression approach in yeast offers an alternative to intracellular bacterial expression, reducing purification complexity and improving scalability.
Q & A
Q. What is the structural basis of IgG binding by recombinant Staphylococcal Protein A (SPA)?
Recombinant SPA contains five homologous IgG-binding domains (E, D, A, B, C), each forming a three-helix bundle structure. These domains bind the Fc region of IgG through specific residues, such as Gln9, Phe13, and Lys35, as demonstrated by mutational analysis of domain B derivatives (e.g., Z variants). Circular dichroism spectroscopy confirmed that mutations in these residues (e.g., Z(K35A)) reduce binding affinity without altering protein folding. Notably, the Phe30 residue does not participate in Fc interactions, highlighting the specificity of the binding surface .
Q. How is this compound produced and purified in E. coli?
Recombinant SPA is expressed in E. coli using plasmids encoding modified SPA genes (e.g., lacking cell wall-anchoring regions). Post-expression, purification avoids human IgG affinity steps to minimize contamination, employing techniques like ion-exchange chromatography and RP-HPLC. Purity (>98%) is validated via SDS-PAGE and activity assays (e.g., >95% IgG-binding efficiency). Critical quality controls include endotoxin testing and absence of bacterial contaminants (e.g., hemolysins) .
Q. What are the primary research applications of recombinant SPA?
- Immunoprecipitation (IP): SPA conjugated to magnetic beads isolates antigen-antibody complexes via Fc binding, with optimization requiring pH 7–8 and low salt buffers to maintain binding efficiency .
- Western Blotting: SPA-peroxidase conjugates detect primary antibodies, particularly useful for IgG1 subclass antibodies .
- Blocking Bacterial Adhesion: SPA-derived fragments (e.g., rFnBF) inhibit S. aureus binding to fibronectin receptors in endothelial cells, validated via lysostaphin protection assays .
Advanced Research Questions
Q. How do contradictory findings about fibronectin-binding proteins (FnBPs) in S. aureus virulence inform experimental design?
While FnBPs are implicated in endothelial invasion (e.g., endocarditis models), some studies show no virulence reduction in fnbA/B knockout strains in wound infection models. This discrepancy may arise from functional redundancy (e.g., clumping factor A or other adhesins). Researchers should:
Q. What methodological approaches validate the efficacy of recombinant SPA in blocking bacterial adhesion?
- In Vitro:
- Endothelial Cell Invasion Assay: Pre-treat cells with rFnBF (10–100 µg/mL), infect with S. aureus (MOI 10:1), and quantify internalized bacteria via lysostaphin protection and colony counting .
- Surface Plasmon Resonance (SPR): Measure binding kinetics between SPA and IgG/Fc fragments under varying pH and ionic conditions .
- In Vivo:
Q. How can researchers optimize recombinant SPA for high-throughput immunoprecipitation?
- Tagging Systems: His-tagged SPA allows immobilized metal affinity chromatography (IMAC) for rapid purification .
- Buffer Optimization: Use Tris-HCl (pH 8.0) with 150 mM NaCl to stabilize IgG binding.
- Validation: Confirm binding specificity via competitive ELISA with Fc fragments and negative controls (e.g., ZZ peptide-only constructs) .
Q. What experimental strategies resolve conflicting data on SPA’s role in immune evasion?
While SPA-bound IgG inhibits phagocytosis by masking Fc regions, some studies show SPA-deficient strains retain virulence. To address this:
- Compare wild-type and SPA-knockout strains in whole-blood bactericidal assays , measuring bacterial survival over time .
- Use flow cytometry to quantify Fc receptor blockade on macrophages exposed to SPA-opsonized bacteria .
- Integrate transcriptomic data to identify compensatory virulence factors (e.g., protein G or IsdB) in knockout strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
